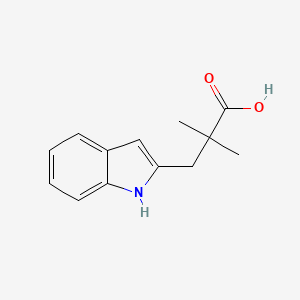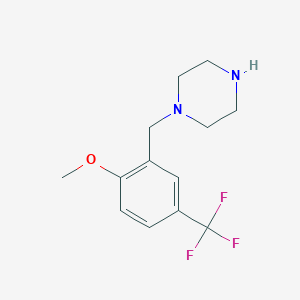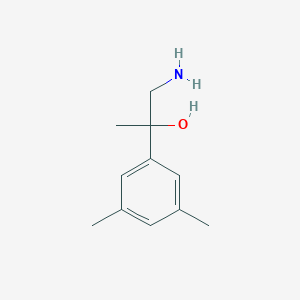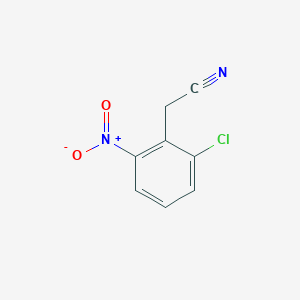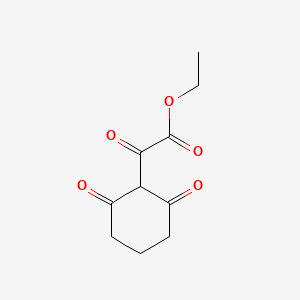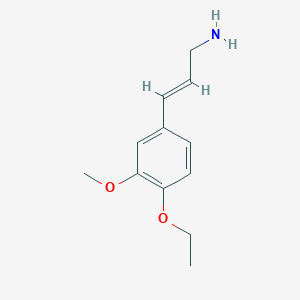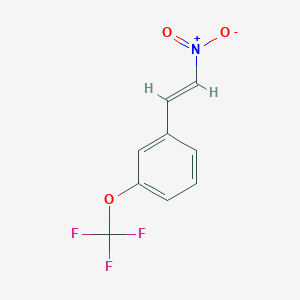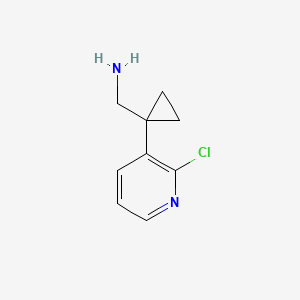
2,2-Difluoro-2-(1-isobutyl-1H-pyrazol-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid is an organic compound that features a pyrazole ring substituted with a difluoroacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid typically involves the reaction of 1-(2-methylpropyl)-1H-pyrazole with difluoroacetic acid or its derivatives under controlled conditions. The reaction may require the use of catalysts or specific solvents to achieve high yields and purity. For instance, the use of anhydrous conditions and inert atmosphere can be crucial to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoroacetic acid moiety to a difluoromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroacetic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
2,2-Difluoro-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism by which 2,2-difluoro-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The difluoroacetic acid moiety can form strong hydrogen bonds or electrostatic interactions with active sites, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: This compound has a similar difluoroacetic acid moiety but with a fluorosulfonyl group, which can alter its reactivity and applications.
2,2-Difluoro-2-(trifluoromethyl)acetic acid:
Uniqueness
2,2-Difluoro-2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]acetic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of the difluoroacetic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C9H12F2N2O2 |
|---|---|
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
2,2-difluoro-2-[1-(2-methylpropyl)pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C9H12F2N2O2/c1-6(2)4-13-5-7(3-12-13)9(10,11)8(14)15/h3,5-6H,4H2,1-2H3,(H,14,15) |
Clé InChI |
HIMYKKHTNUYRTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C=C(C=N1)C(C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


